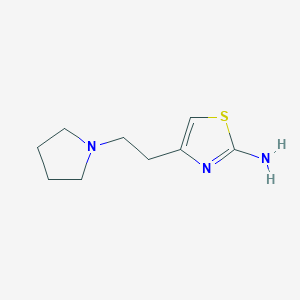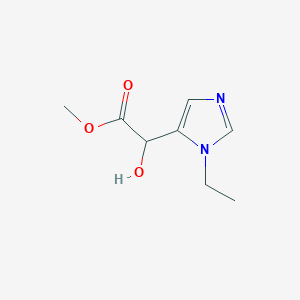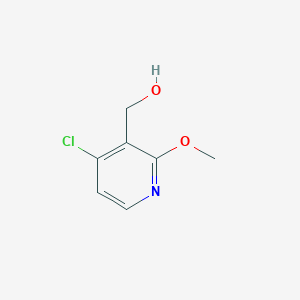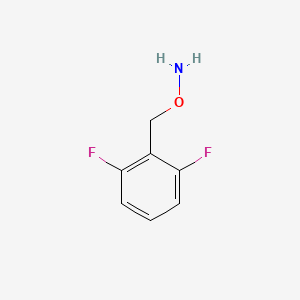![molecular formula C8H15NO2 B13595582 4-[2-(Oxiran-2-yl)ethyl]morpholine](/img/structure/B13595582.png)
4-[2-(Oxiran-2-yl)ethyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Oxiran-2-yl)ethyl]morpholine is a chemical compound that features a morpholine ring substituted with an oxirane (epoxide) group. This compound is of interest due to its unique structure, which combines the reactivity of the epoxide group with the stability and versatility of the morpholine ring. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Oxiran-2-yl)ethyl]morpholine typically involves the reaction of morpholine with an epoxide-containing compound. One common method is the reaction of morpholine with epichlorohydrin under basic conditions to form the desired product. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the epoxide ring and subsequent formation of the morpholine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Oxiran-2-yl)ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can produce a variety of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(Oxiran-2-yl)ethyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 4-[2-(Oxiran-2-yl)ethyl]morpholine involves the reactivity of the epoxide group. The epoxide can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The morpholine ring provides stability and can interact with different molecular targets, influencing the compound’s overall reactivity and properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Oxiran-2-ylmethyl)morpholine: Similar structure but with a different substitution pattern on the morpholine ring.
3-[2-(Oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide: Contains an imidazolium core with epoxide groups, used in ionic liquid applications.
Uniqueness
4-[2-(Oxiran-2-yl)ethyl]morpholine is unique due to its combination of an epoxide group and a morpholine ring, which imparts specific reactivity and stability. This makes it a valuable compound for various chemical and industrial applications.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
4-[2-(oxiran-2-yl)ethyl]morpholine |
InChI |
InChI=1S/C8H15NO2/c1(8-7-11-8)2-9-3-5-10-6-4-9/h8H,1-7H2 |
InChI-Schlüssel |
KAHVFHBOWHLSIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)




![2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide](/img/structure/B13595521.png)


![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol](/img/structure/B13595533.png)





